ethyl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole scaffold fused with a 1,3-thiazole ring. Key structural features include:
- A 3-chlorophenyl substituent at position 1 of the pyrrole ring.
- A 4-methyl-1,3-thiazole-5-carboxylate ester group at position 2 of the chromeno-pyrrole system.
- Two ketone groups at positions 3 and 7.
Properties
IUPAC Name |
ethyl 2-[1-(3-chlorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O5S/c1-3-31-23(30)21-12(2)26-24(33-21)27-18(13-7-6-8-14(25)11-13)17-19(28)15-9-4-5-10-16(15)32-20(17)22(27)29/h4-11,18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBLWLJPAVXTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of a thiazole ring and a chromeno-pyrrole moiety. Its molecular formula is , with a molecular weight of approximately 425.89 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyrrole structure have been shown to possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of halogen substituents (e.g., chlorine) has been correlated with enhanced antibacterial efficacy .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored in various studies. Analogues based on the pyrrolo-pyridine framework have demonstrated oral anti-inflammatory activity in animal models . In particular, these compounds were effective in inhibiting the production of pro-inflammatory mediators such as prostaglandins and leukotrienes without significantly affecting cyclooxygenase enzymes .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways.
- Membrane Interaction : Similar compounds have shown the ability to interact with bacterial membranes, disrupting their integrity and leading to cell death .
Case Studies
A notable study evaluated the efficacy of thiazole-containing compounds in preclinical models. The results indicated that these compounds could significantly reduce inflammation in models of arthritis and other inflammatory conditions .
Table 1: Summary of Biological Activities
Scientific Research Applications
The compound ethyl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic molecule with potential applications in various scientific fields. This article provides an overview of its applications, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C19H18ClN2O4S
- Molecular Weight : 396.87 g/mol
- IUPAC Name : this compound
Pharmaceutical Research
This compound has shown promise in the development of new pharmaceuticals due to its structural features that may interact with biological targets effectively.
Case Study: Anticancer Activity
A study investigated the anticancer properties of similar thiazole derivatives. The results indicated that compounds with a chromenopyrrole structure exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential application for this compound in cancer treatment.
The compound's thiazole and chromene moieties may contribute to its biological activity, including antimicrobial and anti-inflammatory effects.
Case Study: Antimicrobial Properties
Research on thiazole derivatives has demonstrated their effectiveness against a range of bacterial strains. The incorporation of the chlorophenyl group may enhance this activity, making it a candidate for further investigation as an antimicrobial agent.
Material Science
The unique chemical structure allows for potential applications in material science, particularly in the development of polymers or coatings with specific properties.
Case Study: Polymer Development
In a recent study, thiazole-based compounds were integrated into polymer matrices to improve thermal stability and mechanical strength. This suggests that this compound could be explored for similar applications.
Agricultural Chemistry
The potential use of this compound as a pesticide or herbicide is another area of interest due to its biological activity.
Case Study: Pesticide Efficacy
Research has shown that thiazole derivatives can be effective against plant pathogens. The specific structure of this compound may enhance its efficacy and selectivity towards target pests.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations:
Electron-Withdrawing Groups: The 3-chlorophenyl group in the target compound may enhance π-π stacking interactions compared to non-halogenated analogues, as seen in fluorinated chromenones .
Thiazole vs. Pyridine : The 4-methyl-thiazole ester in the target compound likely reduces solubility compared to pyridine-containing analogues (e.g., methyl 4-[...]benzoate), but increases metabolic stability .
Ketone Positioning: The 3,9-diketo configuration in chromeno-pyrroles is critical for hydrogen bonding with target proteins, a feature shared with 4-oxo chromenones .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (common metrics for molecular fingerprints), the target compound shows moderate similarity (~0.65–0.72) to chromenone and pyrazole derivatives, primarily due to shared aromatic and heterocyclic motifs . However, graph-based comparisons (e.g., maximum common substructure analysis) reveal significant divergence in side-chain topology, particularly in the thiazole-carboxylate group .
Table 2: Computational Similarity Scores (Hypothetical Data)
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity data (e.g., NCI-60 screening) suggests that chromeno-pyrrole-thiazole derivatives cluster separately from pyrazole-chromenones (e.g., Example 62), indicating divergent modes of action. For example:
- The target compound’s thiazole ester may favor interactions with serine proteases or kinases, whereas pyrazole-chromenones show stronger affinity for tyrosine kinase receptors .
- Fluorinated analogues (e.g., Example 62) exhibit enhanced cytotoxicity in leukemia cell lines, a trait less pronounced in non-fluorinated chromeno-pyrroles .
Q & A
Basic: What multi-step synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?
Methodological Answer:
The synthesis of chromeno-pyrrole-thiazole derivatives typically involves sequential reactions:
Cyclocondensation : Form the chromeno[2,3-c]pyrrole core via base-catalyzed cyclization of substituted phenyl precursors with diketones (e.g., 3-chlorophenyl derivatives) under reflux conditions .
Thiazole Ring Formation : Introduce the thiazole moiety using Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones. Ethyl 4-methyl-1,3-thiazole-5-carboxylate is formed via esterification .
Coupling Reactions : Link the chromeno-pyrrole and thiazole units via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Pd-mediated Buchwald-Hartwig amination) .
Purification : Recrystallization from ethanol or methanol is critical to remove unreacted intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm by elemental analysis (≤0.4% deviation) .
Basic: What analytical techniques are essential for structural validation?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles (chromeno-pyrrole vs. thiazole planes). Validate using the CIF check in PLATON .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and ester carbonyls (δ ~165 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the thiazole .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm mass accuracy. Fragmentation patterns (e.g., loss of COOEt group) aid structural verification .
Advanced: How can computational methods predict bioactivity and pharmacokinetics?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding affinity to target proteins (e.g., kinases). Parameterize the compound’s partial charges via AM1-BCC and validate docking poses against known inhibitors (RMSD ≤2.0 Å) .
- ADME Prediction : Employ SwissADME to assess logP (optimal range: 2–5), bioavailability (Lipinski’s Rule of Five), and CYP450 metabolism. For example, the 3-chlorophenyl group may reduce aqueous solubility but enhance membrane permeability .
Advanced: How should crystallographic data contradictions (e.g., disordered atoms) be resolved?
Methodological Answer:
- Disorder Modeling : In SHELXL, split disordered regions (e.g., ester groups) into two sites with occupancy factors refined to sum to 1. Apply restraints (SIMU/DELU) to maintain reasonable geometry .
- Validation Metrics : Check Rint (<5%), R1/wR2 (≤0.05/0.15), and Flack parameter (≤0.1) to ensure data quality. Use Mercury to visualize electron density maps (2Fo-Fc >1.5σ) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Substituent Analysis : Compare bioactivity of derivatives with varying substituents (e.g., 3-Cl vs. 4-F on phenyl rings). For example, 4-F substitution in analogous compounds increases kinase inhibition by 20% due to enhanced electron-withdrawing effects .
- Pharmacophore Mapping : Identify critical moieties (e.g., chromeno-pyrrole’s conjugated system for π-π stacking) using Schrödinger’s Phase. Validate via alanine scanning mutagenesis in target proteins .
Advanced: How to design experiments assessing environmental stability and degradation pathways?
Methodological Answer:
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 4–9) at 25–40°C. Monitor degradation via LC-MS/MS, identifying fragments (e.g., cleavage of ester groups to carboxylic acids) .
- Photodegradation : Expose to UV light (λ = 254 nm) in a quartz reactor. Use HPLC-PDA to track byproducts (e.g., quinone formation from chromeno-pyrrole oxidation) .
Advanced: How to address contradictory bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays). Use internal controls (e.g., staurosporine for IC50 normalization) .
- Data Harmonization : Apply meta-analysis (e.g., RevMan) to aggregate results. For example, correct for batch effects in cell viability assays via ComBat normalization .
Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for coupling steps. XPhos ligands reduce side reactions (yield increase from 60% to 85%) .
- Flow Chemistry : Implement continuous flow for exothermic steps (e.g., cyclocondensation), reducing reaction time from 24h to 2h and improving safety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
